molecular formula C13H16N2 B1337757 2-(Cyclohexylamino)benzonitrile CAS No. 173316-37-5

2-(Cyclohexylamino)benzonitrile

Cat. No. B1337757
M. Wt: 200.28 g/mol
InChI Key: IMLPFRMXARKTPF-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)benzonitrile is a chemical compound that has been synthesized and characterized in various studies. It is a derivative of benzonitrile with a cyclohexylamino substituent. The compound has been of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related 2-(alkylamino)benzonitriles has been achieved through a rhodium(III)-catalyzed cyanation of the aromatic C-H bond using N-nitroso as a directing group, followed by denitrosation . This method has proven to be versatile, allowing for the introduction of various substituents on the aryl ring and amino group. Although the specific synthesis of 2-(cyclohexylamino)benzonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, has been studied using FT-IR, NMR, and density functional methods . Theoretical calculations provided insights into the geometrical structures, vibrational frequencies, and chemical shift values, which are crucial for understanding the molecular behavior of such compounds. These techniques could be applied to 2-(cyclohexylamino)benzonitrile to gain a deeper understanding of its structure.

Chemical Reactions Analysis

Various chemical reactions involving benzonitrile derivatives have been explored. For instance, the reactions of benzonitrile N-oxides with quinones have been studied, leading to cycloadducts and subsequent base-induced ring transformations . Additionally, the thermolysis of certain benzonitrile derivatives has been shown to result in cyclization to isoquinolines . These studies demonstrate the reactivity of benzonitrile derivatives under different conditions, which could be relevant for 2-(cyclohexylamino)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from studies on similar compounds. For example, the photocycloaddition of cyclohex-2-enones to acrylonitrile has been investigated, revealing insights into the reaction mechanisms and product formation . The cycloaddition of benzonitrile oxide to cycloalkenes has also been examined, highlighting the regio- and stereo-selectivity of these reactions . These studies provide a foundation for understanding the behavior of 2-(cyclohexylamino)benzonitrile in various chemical contexts.

Scientific Research Applications

Synthesis of Benzonitrile Derivatives

Palladium-Catalyzed Cyanation of Aryl Halides : A significant method for producing benzonitriles involves the palladium-catalyzed cyanation of aryl halides, utilizing potassium hexacyanoferrate(II) as a cyanide source. This approach is notable for its application to both activated and deactivated aryl and heteroaryl bromides and chlorides, yielding benzonitriles in good to excellent yields. The method benefits from using non-toxic, inexpensive cyanating agents and does not require costly phosphines, making it attractive for industrial applications (Schareina, Zapf, & Beller, 2004).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly : Another innovative synthesis technique involves an NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework, highlighting the synthetic versatility and importance of benzonitriles in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Applications in Organic Synthesis and Catalysis

Ruthenium-Catalyzed Hydrogenation : A study explored the hydrogenation of benzonitrile into benzylamine using a ruthenium bis(dihydrogen) complex, uncovering key intermediates in the activation of benzonitrile. This research provides insights into catalytic processes under mild conditions, showcasing the potential of benzonitriles in developing new catalytic reactions (Reguillo et al., 2010).

Electrochemical Synthesis of Benzonitrile : A green, efficient electrochemical synthesis strategy for benzonitrile employs multi-metallic two-dimensional conductive metal-organic frameworks as anodic electrocatalysts. This method highlights the pursuit of more sustainable and controllable synthesis techniques for important organic intermediates, demonstrating benzonitriles' role in enhancing electrocatalytic performance for organic synthesis (Wang et al., 2020).

Safety And Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-(cyclohexylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLPFRMXARKTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443714
Record name 2-(cyclohexylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)benzonitrile

CAS RN

173316-37-5
Record name 2-(cyclohexylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and cyclohexylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Dong, Z Wu, Z Liu, P Liu, P Sun - The Journal of Organic …, 2015 - ACS Publications
2-(Alkylamino)benzonitriles were synthesized via a rhodium-catalyzed cyanation on the aryl C–H bond and subsequent denitrosation of N-nitrosoarylamines using a removable nitroso …
Number of citations: 68 pubs.acs.org
J Pletz, B Berg, R Breinbauer - Synthesis, 2016 - thieme-connect.com
In our ongoing efforts in preparing tool compounds for investigating and controlling the biosynthesis of phenazines, we recognized the limitations of existing protocols for C–N bond …
Number of citations: 19 www.thieme-connect.com
M Bruncko, TK Oost, BA Belli, H Ding… - Journal of medicinal …, 2007 - ACS Publications
Overexpression of the antiapototic proteins Bcl-2 and Bcl-xL provides a common mechanism through which cancer cells gain a survival advantage and become resistant to conventional …
Number of citations: 395 pubs.acs.org

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